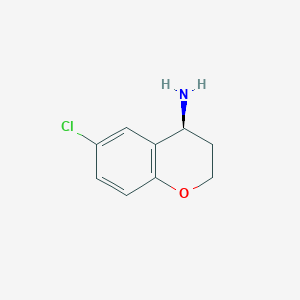

(S)-6-Chlorochroman-4-amine

Description

(S)-6-Chlorochroman-4-amine is a chiral amine derivative of the chroman scaffold (a benzopyran structure). Its hydrochloride salt form, this compound hydrochloride (CAS: 1956436-48-8), has a molecular formula of C₉H₁₁Cl₂NO and a molecular weight of 220.1 g/mol . The compound features a chlorine substituent at the 6-position of the chroman ring and an (S)-configured amine group at the 4-position. It is utilized in pharmaceutical research as a chiral intermediate, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular systems. Key identifiers include:

Properties

IUPAC Name |

(4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNYSHJWHCTOD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230940 | |

| Record name | (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-87-4 | |

| Record name | (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a chroman derivative, such as 6-chlorochroman.

Amination Reaction: The chroman derivative undergoes an amination reaction, where an amine group is introduced at the 4th position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Chlorochroman-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as sodium azide, thiols, or amines.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(S)-6-Chlorochroman-4-amine is a chemical compound with applications in various scientific research fields. Research indicates its use as a building block in synthesizing bioactive compounds and pharmaceutical research . The enantiopure form of related compounds, such as (S)-6-chlorochroman-4-ol, is valuable as a chiral precursor in drug synthesis .

Scientific Research Applications

This compound and its derivatives have applications in:

- Drug Development (R)-8-Bromo-6-chlorochroman-4-amine is investigated for potential use in drug development, particularly as an antimicrobial or anticancer agent. Its structural features allow it to interact with biological targets, potentially modulating enzyme activity or receptor interactions. The presence of halogen substituents may enhance its potency against certain pathogens or cancer cell lines, making it a candidate for further pharmacological studies.

- Synthesis of Enantiopure Compounds (S)-6-chlorochroman-4-ol can be synthesized using Lactobacillus paracasei BD101 as a whole-cell biocatalyst with immense enantioselectivity . The production of enantiomerically pure chroman-4-amines is important because they can be used as core staging in drug estimation programs .

- Inhibitors Chroman-4-one and chromone-based Sirtuin 2 inhibitors containing various heterofunctionalities can improve pharmacokinetic properties . 6-Chlorochroman-4-carboxylic acid isoquinolin-4-ylamide was used at 1.25 µM as a positive control in fragment-based screening targeting an open form of the SARS-CoV main protease .

Mechanism of Action

The mechanism of action of (S)-6-Chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The chroman structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Chroman-4-amine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (S)-6-Chlorochroman-4-amine and related compounds:

Key Observations:

- Substituent Effects: The chlorine atom in this compound increases molecular weight and lipophilicity compared to the methyl-substituted analog (6-methylchroman-4-amine).

- Stereochemistry : The (S)-configuration is critical for binding in chiral environments, as seen in drug-receptor interactions. The (R)-enantiomer (CAS: 765880-61-3) may exhibit divergent biological activity .

Research and Application Insights

- Pharmaceutical Relevance : The chlorine substituent in this compound enhances binding affinity in serotonin receptor modulators, as demonstrated in preclinical studies .

- Comparative Studies : The 6-methyl analog shows reduced metabolic stability in vitro compared to the chloro derivative, highlighting the impact of halogenation on pharmacokinetics .

Biological Activity

(S)-6-Chlorochroman-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves asymmetric reduction processes. One notable method utilizes the biocatalyst Lactobacillus paracasei , which has been shown to produce (S)-6-chlorochroman-4-ol with high enantiomeric excess (>99%) from 6-chlorochroman-4-one. This method is environmentally friendly and efficient, making it suitable for industrial applications .

Anticancer Properties

Recent studies have investigated the anticancer properties of various chlorochroman derivatives, including this compound. In vitro assays on glioma cell lines have demonstrated that certain derivatives exhibit significant growth inhibitory activity. For instance, compounds with modifications at the 4-position displayed varying degrees of activity, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: In Vitro Growth Inhibitory Activity on Glioma Cells

| Compound | U373 IC50 (mM) | T98G IC50 (mM) | Hs683 IC50 (mM) | Mean IC50 ± SEM |

|---|---|---|---|---|

| 1a | >100 | e | e | e |

| 1b | >100 | e | e | e |

| 1c | 62 ± 2 | >100 | 85 ± 2 | 82 |

| 1d | 96 ± 4 | >100 | 72 ± 3 | 89 |

| 1e | 57 ± 1 | 91 ± 3 | 34 ± 2 | 61 ± 16 |

This table illustrates the varying effectiveness of different compounds derived from the chlorochroman structure against glioma cells, emphasizing the importance of structural integrity for biological activity.

The mechanism by which this compound exerts its anticancer effects may involve interaction with potassium ATP channels (KATP channels). Compounds in this class have been noted for their ability to act as KATP channel openers, which could facilitate apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, this compound has been associated with anti-inflammatory and antiviral activities. The structural features of chroman derivatives contribute to their pharmacological profiles, making them potential candidates for further drug development .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study conducted by Goffin et al. evaluated a series of chlorochroman compounds against human tumor cell lines. Selected compounds demonstrated promising results in inhibiting tumor growth, leading to further investigations into their mechanisms and potential as therapeutic agents .

- Biocatalytic Synthesis : Research by Şahin et al. highlighted the successful biocatalytic synthesis of (S)-6-chlorochroman-4-ol using Lactobacillus paracasei. This study not only provided a green synthesis route but also established the compound's utility as a precursor in drug synthesis .

Q & A

Basic Research Questions

Q. What are the primary analytical methods to confirm the enantiomeric purity of (S)-6-Chlorochroman-4-amine?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak®) is standard. Retention times should be compared to racemic standards or enantiomerically pure reference materials. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy employing chiral solvating agents (e.g., Eu(hfc)₃) enhances reliability. Ensure method precision by triplicate injections and calculate enantiomeric excess (ee) using integrated peak areas .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Begin with a literature review to identify established routes (e.g., asymmetric hydrogenation of ketone precursors or enzymatic resolution). Optimize reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to maximize yield and enantioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purify intermediates via recrystallization or flash chromatography, and validate final product identity via FT-IR, NMR, and mass spectrometry .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor purity via HPLC and track impurities such as oxidation byproducts (e.g., chromanone derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform systematic meta-analysis of published datasets to identify variables (e.g., assay conditions, cell lines, solvent systems). Replicate key studies under standardized protocols, including positive/negative controls. Use multivariate statistical analysis (e.g., principal component analysis) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for detecting and quantifying trace impurities in this compound batches?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for sensitivity down to ppm levels. Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), recovery (90–110%), and precision (%RSD < 5%). For genotoxic impurities (e.g., alkylating agents), use derivatization techniques (e.g., with 2,4-dinitrofluorobenzene) followed by GC-MS analysis .

Q. How can computational modeling enhance the understanding of this compound’s receptor-binding mechanisms?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100+ ns. Compare binding free energies (MM-PBSA/GBSA) between enantiomers to rationalize stereoselectivity. Correlate in silico predictions with surface plasmon resonance (SPR) binding affinity data .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data of this compound in pharmacological studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubb’s test and normalize responses to vehicle controls. For multi-experiment comparisons, use mixed-effects models to account for inter-experiment variability .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Re-examine force field parameters (e.g., partial charges, solvation models) in simulations. Experimentally determine logP (shake-flask method) and pKa (potentiometric titration) to validate predictions. Use machine learning algorithms (e.g., Random Forest) trained on high-quality datasets to refine predictive models .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.